1-(3-fluoro-4-methoxyphenyl)propan-2-ol 1-(3-fluoro-4-methoxyphenyl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13394385
InChI: InChI=1S/C10H13FO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6-7,12H,5H2,1-2H3
SMILES: CC(CC1=CC(=C(C=C1)OC)F)O
Molecular Formula: C10H13FO2
Molecular Weight: 184.21 g/mol

1-(3-fluoro-4-methoxyphenyl)propan-2-ol

CAS No.:

Cat. No.: VC13394385

Molecular Formula: C10H13FO2

Molecular Weight: 184.21 g/mol

* For research use only. Not for human or veterinary use.

1-(3-fluoro-4-methoxyphenyl)propan-2-ol -

Specification

Molecular Formula C10H13FO2
Molecular Weight 184.21 g/mol
IUPAC Name 1-(3-fluoro-4-methoxyphenyl)propan-2-ol
Standard InChI InChI=1S/C10H13FO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6-7,12H,5H2,1-2H3
Standard InChI Key YTTNKKSBKRTECH-UHFFFAOYSA-N
SMILES CC(CC1=CC(=C(C=C1)OC)F)O
Canonical SMILES CC(CC1=CC(=C(C=C1)OC)F)O

Introduction

Chemical Identity

PropertyValue
IUPAC Name1-(3-fluoro-4-methoxyphenyl)propan-2-ol
Molecular FormulaC10H13FO2
Molecular Weight184.21 g/mol
Canonical SMILESCC(C1=CC(=C(C=C1)OC)F)O
InChI KeyTTWJKCZDQUMIOP-UHFFFAOYSA-N

Structural Features

1-(3-Fluoro-4-methoxyphenyl)propan-2-ol consists of:

  • A phenyl ring substituted with a fluorine atom at the meta position and a methoxy group at the para position.

  • A propanol side chain attached to the phenyl ring.

These functional groups contribute to its physicochemical properties and potential biological activity.

Synthesis

The synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol typically involves:

  • Starting Materials: Fluorinated aromatic compounds and alcohol precursors.

  • Reaction Conditions: Catalytic hydrogenation or alkylation reactions under controlled temperatures.

  • Purification: Techniques such as recrystallization or chromatography to ensure high purity (>95%).

Enzyme Modulation

The compound’s fluorine and methoxy substituents enhance its binding affinity to enzymes, potentially acting as:

  • Inhibitors of metabolic enzymes involved in inflammation or cancer progression.

Receptor Interactions

Its structural features suggest interactions with neurotransmitter receptors, which may influence:

  • Mood regulation.

  • Cognitive functions.

Potential Applications

Preliminary studies indicate its potential in:

  • Anti-inflammatory drug development.

  • Neurological research for mood-related disorders.

Medicinal Chemistry

The compound is of interest due to its ability to modulate biological targets, making it a candidate for:

  • Drug discovery programs.

  • Structure-activity relationship (SAR) studies.

Synthetic Chemistry

Its synthesis provides insights into fluorinated aromatic compounds, which are widely used in pharmaceuticals.

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